molecular formula C11H24S B13820589 3-Methylsulfanyldecane CAS No. 30571-73-4

3-Methylsulfanyldecane

Cat. No.: B13820589
CAS No.: 30571-73-4
M. Wt: 188.38 g/mol
InChI Key: MSFFVJREQAFYLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylsulfanyldecane is an organic compound belonging to the class of alkanes It is characterized by a decane backbone with a methylsulfanyl group attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methylsulfanyldecane can be synthesized through several methods. One common approach involves the alkylation of decane with a methylsulfanyl group. This can be achieved using reagents such as methylthiol and a suitable catalyst under controlled conditions. Another method involves the substitution reaction of a decane derivative with a methylsulfanyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale alkylation processes. These processes typically use high-purity reagents and advanced catalytic systems to ensure efficient and high-yield production. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methylsulfanyldecane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the methylsulfanyl group to a methyl group.

    Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Decane.

    Substitution: Various substituted decane derivatives.

Scientific Research Applications

3-Methylsulfanyldecane has several applications in scientific research:

    Chemistry: Used as a model compound to study alkane reactions and mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 3-Methylsulfanyldecane involves its interaction with various molecular targets. The methylsulfanyl group can participate in nucleophilic and electrophilic reactions, influencing the compound’s reactivity. The pathways involved may include the formation of reactive intermediates that interact with biological molecules, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-Methylthiopropane: Similar structure but with a shorter carbon chain.

    3-Methylsulfanylhexane: Similar structure with a six-carbon chain.

    3-Methylsulfanyloctane: Similar structure with an eight-carbon chain.

Uniqueness

3-Methylsulfanyldecane is unique due to its specific carbon chain length and the position of the methylsulfanyl group. This structural uniqueness influences its chemical properties and reactivity, making it distinct from other similar compounds.

Properties

CAS No.

30571-73-4

Molecular Formula

C11H24S

Molecular Weight

188.38 g/mol

IUPAC Name

3-methylsulfanyldecane

InChI

InChI=1S/C11H24S/c1-4-6-7-8-9-10-11(5-2)12-3/h11H,4-10H2,1-3H3

InChI Key

MSFFVJREQAFYLA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(CC)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.